Prop-2-en-1-yl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate
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Overview
Description
ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE is an organic compound that features a maleimide group attached to a phenyl ring, which is further connected to an allyl acetate group. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide intermediate. This intermediate is then reacted with an allyl acetate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the maleimide group to a more reduced form.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield maleic acid derivatives, while substitution reactions can produce a variety of substituted phenyl acetates .
Scientific Research Applications
Chemistry
In chemistry, ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and other advanced materials .
Biology and Medicine
It can be used in the design of drugs and therapeutic agents, particularly those targeting specific enzymes and proteins .
Industry
In the industrial sector, this compound is utilized in the production of coatings, adhesives, and other materials that require specific chemical properties. Its stability and reactivity make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE involves its interaction with molecular targets such as enzymes and proteins. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its application as a therapeutic agent and in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- N-Maleoyl-β-alanine
Uniqueness
ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE is unique due to its combination of an allyl acetate group with a maleimide-phenyl structure. This combination provides distinct reactivity and stability, making it suitable for specialized applications in synthesis and industry .
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
prop-2-enyl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C15H13NO4/c1-2-9-20-15(19)10-11-3-5-12(6-4-11)16-13(17)7-8-14(16)18/h2-8H,1,9-10H2 |
InChI Key |
BBEDXXZMABIAFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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